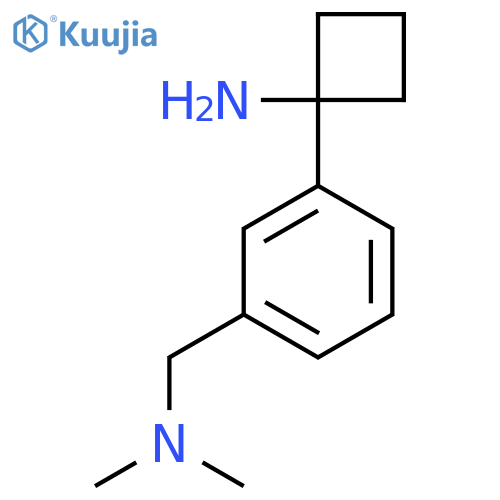

Cas no 1896841-73-8 (1-{3-(dimethylamino)methylphenyl}cyclobutan-1-amine)

1-{3-(dimethylamino)methylphenyl}cyclobutan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-{3-(dimethylamino)methylphenyl}cyclobutan-1-amine

- 1-{3-[(dimethylamino)methyl]phenyl}cyclobutan-1-amine

- EN300-2000601

- 1896841-73-8

-

- インチ: 1S/C13H20N2/c1-15(2)10-11-5-3-6-12(9-11)13(14)7-4-8-13/h3,5-6,9H,4,7-8,10,14H2,1-2H3

- InChIKey: WEUCHAPIAPQHSQ-UHFFFAOYSA-N

- ほほえんだ: NC1(C2C=CC=C(CN(C)C)C=2)CCC1

計算された属性

- せいみつぶんしりょう: 204.162648646g/mol

- どういたいしつりょう: 204.162648646g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 209

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 29.3Ų

1-{3-(dimethylamino)methylphenyl}cyclobutan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2000601-0.05g |

1-{3-[(dimethylamino)methyl]phenyl}cyclobutan-1-amine |

1896841-73-8 | 0.05g |

$1140.0 | 2023-09-16 | ||

| Enamine | EN300-2000601-10.0g |

1-{3-[(dimethylamino)methyl]phenyl}cyclobutan-1-amine |

1896841-73-8 | 10g |

$5837.0 | 2023-05-27 | ||

| Enamine | EN300-2000601-1.0g |

1-{3-[(dimethylamino)methyl]phenyl}cyclobutan-1-amine |

1896841-73-8 | 1g |

$1357.0 | 2023-05-27 | ||

| Enamine | EN300-2000601-0.25g |

1-{3-[(dimethylamino)methyl]phenyl}cyclobutan-1-amine |

1896841-73-8 | 0.25g |

$1249.0 | 2023-09-16 | ||

| Enamine | EN300-2000601-0.1g |

1-{3-[(dimethylamino)methyl]phenyl}cyclobutan-1-amine |

1896841-73-8 | 0.1g |

$1195.0 | 2023-09-16 | ||

| Enamine | EN300-2000601-0.5g |

1-{3-[(dimethylamino)methyl]phenyl}cyclobutan-1-amine |

1896841-73-8 | 0.5g |

$1302.0 | 2023-09-16 | ||

| Enamine | EN300-2000601-2.5g |

1-{3-[(dimethylamino)methyl]phenyl}cyclobutan-1-amine |

1896841-73-8 | 2.5g |

$2660.0 | 2023-09-16 | ||

| Enamine | EN300-2000601-1g |

1-{3-[(dimethylamino)methyl]phenyl}cyclobutan-1-amine |

1896841-73-8 | 1g |

$1357.0 | 2023-09-16 | ||

| Enamine | EN300-2000601-5g |

1-{3-[(dimethylamino)methyl]phenyl}cyclobutan-1-amine |

1896841-73-8 | 5g |

$3935.0 | 2023-09-16 | ||

| Enamine | EN300-2000601-10g |

1-{3-[(dimethylamino)methyl]phenyl}cyclobutan-1-amine |

1896841-73-8 | 10g |

$5837.0 | 2023-09-16 |

1-{3-(dimethylamino)methylphenyl}cyclobutan-1-amine 関連文献

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

1-{3-(dimethylamino)methylphenyl}cyclobutan-1-amineに関する追加情報

Comprehensive Overview of 1-{3-(dimethylamino)methylphenyl}cyclobutan-1-amine (CAS No. 1896841-73-8)

1-{3-(dimethylamino)methylphenyl}cyclobutan-1-amine (CAS No. 1896841-73-8) is a structurally unique organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound features a cyclobutane ring fused with a phenyl group substituted with a dimethylamino methyl moiety, making it a versatile intermediate for drug discovery and material science applications. Its molecular framework offers potential for modulating biological activity, particularly in targeting neurological and metabolic pathways.

The growing interest in 1-{3-(dimethylamino)methylphenyl}cyclobutan-1-amine aligns with broader trends in small-molecule drug development and precision medicine. Researchers are increasingly exploring compounds with rigid cyclic structures like cyclobutanes due to their ability to enhance binding affinity and metabolic stability. The dimethylamino group further contributes to solubility and bioavailability, critical factors in modern drug design. As such, this compound is often discussed in contexts like structure-activity relationship (SAR) studies and lead optimization.

From a synthetic chemistry perspective, CAS No. 1896841-73-8 exemplifies innovations in heterocyclic chemistry. Its preparation typically involves multi-step organic transformations, including Pd-catalyzed cross-coupling or reductive amination, reflecting advancements in green chemistry and atom economy. These methods are frequently searched by chemists seeking efficient routes to functionalized cyclobutanes, a niche yet rapidly evolving area.

In the realm of AI-driven drug discovery, compounds like 1-{3-(dimethylamino)methylphenyl}cyclobutan-1-amine are valuable datasets for training machine learning models. Researchers often query databases for analogs of this scaffold to predict ADMET properties (absorption, distribution, metabolism, excretion, and toxicity) or explore virtual screening libraries. This intersection of chemistry and AI is a hot topic, with platforms like AlphaFold and generative chemistry tools accelerating compound design.

Another trending application lies in bioisosteric replacement, where the cyclobutane ring in 1896841-73-8 serves as a surrogate for more traditional rings like benzene or cyclohexane. This strategy is pivotal in overcoming patent limitations and improving drug safety profiles—a frequent discussion point in medicinal chemistry forums and webinars.

Environmental and regulatory considerations also shape the discourse around CAS No. 1896841-73-8. With increasing emphasis on sustainable chemistry, synthetic protocols for such compounds are being optimized to minimize waste and hazardous reagents. Searches for eco-friendly amine synthesis or catalytic cyclization often highlight these advancements.

In summary, 1-{3-(dimethylamino)methylphenyl}cyclobutan-1-amine represents a compelling case study at the nexus of drug discovery, synthetic methodology, and computational chemistry. Its structural features and applications resonate with contemporary scientific priorities, making it a subject of enduring relevance in both academic and industrial settings.

1896841-73-8 (1-{3-(dimethylamino)methylphenyl}cyclobutan-1-amine) 関連製品

- 745783-72-6((S)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOCYANATE: TECH., 90%)

- 1710302-47-8(5-(3-Bromo-phenyl)-2-methyl-2H-pyrazole-3,4-diamine)

- 522-70-3(Antimycin A3)

- 850930-05-1(N-2-(4-fluorophenyl)imidazo1,2-apyridin-3-yl-2-(naphthalen-1-yl)acetamide)

- 2228471-42-7(4-hydroxy-1-(2-methyl-1,3-thiazol-5-yl)cyclohexane-1-carboxylic acid)

- 1534808-01-9(tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate)

- 2138104-75-1(2-(morpholin-4-yl)quinazoline-5-carboxylic acid)

- 1361738-62-6(2-Hydroxy-3-(2,3,5-trichlorophenyl)pyridine-5-acetic acid)

- 1396811-86-1(8-[4-(trifluoromethoxy)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane)

- 1072-72-6(Tetrahydrothiopyran-4-one)